molecular formula C5H7ClN2O B044400 3-Aminopyridin-4-ol hydrochloride CAS No. 120256-13-5

3-Aminopyridin-4-ol hydrochloride

Cat. No.: B044400
CAS No.: 120256-13-5
M. Wt: 146.57 g/mol
InChI Key: KBUMNSNKPJHMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopyridin-4-ol hydrochloride is a chemical compound with the molecular formula C5H7ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a hydroxyl group at the fourth position on the pyridine ring, along with a hydrochloride salt. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopyridin-4-ol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminopyridine with hydroxylamine under acidic conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyridin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-Aminopyridin-4-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyridin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-Aminopyridin-4-ol hydrochloride can be compared with other similar compounds, such as:

  • 3-Amino-4-chloropyridine
  • 4-Aminopyridine-2-carboxylic acid hydrochloride
  • 5-Aminopyridin-2-ol
  • 2-Amino-6-hydroxypyridine

These compounds share structural similarities but differ in their functional groups and specific applications. For instance, 4-Aminopyridine is known for its use in neuromuscular research, while 3-Amino-4-chloropyridine is used in the synthesis of pharmaceuticals .

Properties

IUPAC Name

3-amino-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUMNSNKPJHMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517349
Record name 3-Aminopyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120256-13-5
Record name 3-Aminopyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.